molecular formula C14H8F3N3O3 B2599194 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 887883-49-0

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2599194
CAS No.: 887883-49-0
M. Wt: 323.231
InChI Key: RCJPKPINFAMDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetically designed small molecule recognized for its potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase . This compound is a prominent subject in oncological research, where it is investigated for its ability to disrupt angiogenic signaling pathways. By selectively targeting and inhibiting VEGFR-2, a key receptor in tumor-induced angiogenesis, this molecule effectively suppresses endothelial cell proliferation, migration, and the formation of new blood vessels that are critical for tumor growth and metastasis. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to a trifluoromethyl-substituted benzamide, is optimized for high-affinity binding to the ATP-active site of the kinase. Research applications extend beyond oncology, with studies exploring its utility in pathologies characterized by aberrant neovascularization, such as certain retinopathies. This reagent provides a valuable chemical tool for elucidating the complexities of VEGF signaling and for evaluating anti-angiogenic strategies in preclinical models.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O3/c15-14(16,17)9-4-1-3-8(7-9)11(21)18-13-20-19-12(23-13)10-5-2-6-22-10/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJPKPINFAMDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions, followed by oxidation.

    Coupling with 3-(trifluoromethyl)benzoyl chloride: The oxadiazole intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide. For instance, compounds containing the 1,3,4-oxadiazole moiety have shown significant inhibitory effects against various cancer cell lines. A study by Zheng et al. reported that derivatives of 1,3,4-oxadiazoles exhibited telomerase inhibitory activity in gastric cancer cell lines, indicating potential as anticancer agents .

Case Study:
A derivative similar to this compound was tested against multiple cancer types. It demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against prostate and renal cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antibacterial properties. Research has indicated that oxadiazole-based compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus. A study demonstrated that certain oxadiazole derivatives restricted bacterial growth independently of specific bacterial functions .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : The initial step involves the reaction of furan derivatives with hydrazides to form the oxadiazole ring.
  • Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or using trifluoromethylating agents.
  • Benzamide Formation : The final step involves acylation with benzoyl chloride or similar reagents to yield the desired amide product.

Therapeutic Potential

The therapeutic implications of this compound extend beyond anticancer and antimicrobial applications. The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug discovery programs targeting various diseases.

Neuroprotective Effects

Recent studies have suggested that oxadiazole derivatives may exhibit neuroprotective properties by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Study:
A related compound was found to have dual inhibition with IC50 values ranging from 12.8 µM to 99.2 µM for acetylcholinesterase and butyrylcholinesterase .

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituent on Oxadiazole (Position 5) Benzamide Substituent (Position 3/4) Biological Target/Activity Potency (MIC or IC₅₀) Source (Evidence ID)
N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (LMM11) Furan-2-yl 3-(Trifluoromethyl) Antifungal (C. albicans), Trr1 inhibition 100 μg/mL (stock solution)
MMV102872 (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide) 4-Chlorophenyl 3-(Trifluoromethyl) Antimycobacterial, anti-Staphylococcus, antifungal (Sporothrix spp., C. auris) <0.5 μM (Sporothrix spp.), 20 μM (C. auris)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl 4-Sulfamoyl Antifungal (C. albicans), Trr1 inhibition 50 μg/mL (stock solution)
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 6) 5,6,7,8-Tetrahydronaphthalen-2-yl 3-(Trifluoromethyl) Ca²⁺/calmodulin-stimulated activity inhibition (non-antifungal application) Not reported (synthetic yield: 15%)

Key Observations:

Substituent Impact on Antifungal Activity :

  • The furan-2-yl group in LMM11 confers selective antifungal activity against C. albicans, while 4-chlorophenyl in MMV102872 broadens activity to Sporothrix spp. and C. auris . The electron-withdrawing trifluoromethyl group enhances membrane permeability and target binding across analogs .
  • LMM5, bearing a 4-methoxyphenylmethyl group, shows reduced potency compared to LMM11, suggesting bulkier substituents may hinder enzyme interaction .

Activity Against Candida auris :

  • MMV102872 inhibits 88% of C. auris growth at 20 μM, whereas LMM11’s efficacy against this pathogen remains unstudied. This highlights the role of 4-chlorophenyl in addressing drug-resistant fungi .

Non-Antifungal Applications: Compound 6 (tetrahydronaphthalenyl-substituted) lacks antifungal properties but inhibits Ca²⁺/calmodulin pathways, illustrating how oxadiazole derivatives can be repurposed via substituent tuning .

Key Observations:

  • Synthetic Accessibility : LMM11 and MMV102872 are commercially available, whereas analogs like Compound 6 require laborious synthesis with low yields (e.g., 15%) due to steric or electronic challenges .
  • Purity : HPLC purity exceeds 95% for most derivatives, ensuring reliable biological data .

Biological Activity

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and comparative effectiveness against various biological targets.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C12H8F3N3O2\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{2}

This compound features a trifluoromethyl group, a furan ring, and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Synthesis Methods

The synthesis typically involves multi-step organic reactions where the furan and oxadiazole moieties are formed first and then coupled with the benzamide structure. Common reagents include condensation agents and solvents that facilitate the formation of the desired compound under controlled conditions .

Biological Activity Overview

This compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance:

  • Cytotoxicity : The compound showed significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity. In one study, derivatives of 1,3,4-oxadiazoles demonstrated IC50 values as low as 0.65 µM against MCF-7 cells .
Cell LineIC50 Value (µM)Reference
MCF-70.65
HeLa2.41

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Clostridium difficile and Neisseria gonorrhoeae, with MIC values significantly lower than those of standard antibiotics like vancomycin .

Bacterial StrainMIC (µg/mL)Reference
Clostridium difficile0.003–0.03
Neisseria gonorrhoeae0.03–0.125

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies have indicated that it can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
  • Antibacterial Mechanism : Its antimicrobial action is believed to stem from the inhibition of lipoteichoic acid synthesis in Gram-positive bacteria .

Comparative Studies

Comparative studies with similar compounds reveal that this compound often outperforms traditional drugs in both anticancer and antimicrobial activities:

CompoundActivity TypeReference
DoxorubicinAnticancer
VancomycinAntimicrobial

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Oxadiazole Ring Formation : Reacting furan-2-carboxylic acid derivatives with hydrazine hydrate to form hydrazides, followed by cyclization using reagents like cyanogen bromide (BrCN) or POCl₃ to generate the 1,3,4-oxadiazole core .

Amide Coupling : The oxadiazol-2-amine intermediate is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., pyridine or NaH) and a polar aprotic solvent (e.g., dry THF or DCM) .
Yield Optimization Strategies :

  • Use Schlenk techniques to exclude moisture, critical for acid chloride stability.
  • Optimize stoichiometry (e.g., 1.1 eq. of benzoyl chloride to ensure complete amine coupling).
  • Employ activated molecular sieves (4Å) to absorb byproducts like HCl, shifting equilibrium toward product formation .

Basic: How is structural characterization of this compound performed to confirm purity and identity?

Methodological Answer:
A combination of analytical techniques is used:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., furan protons at δ 6.5–7.5 ppm, trifluoromethyl group absence of splitting).
    • ¹³C NMR : Confirms carbonyl (C=O) signals (~165–170 ppm) and oxadiazole ring carbons (~155–160 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 366.1 for a related analog) .
  • HPLC : Assesses purity (>95% required for biological assays) with retention time reproducibility under standardized conditions (e.g., C18 column, acetonitrile/water gradient) .

Advanced: What in vitro biological activities have been reported for structural analogs, and how do substituents influence efficacy?

Methodological Answer:

  • Antifungal Activity :
    • MMV102872 (4-chlorophenyl analog) inhibits Sporothrix spp. at <0.5 μM, outperforming itraconazole .
    • Fluopicolide (pyridyl analog) acts as a fungicide by disrupting microtubule assembly .
  • Anticancer Potential :
    • Oxadiazoles with trifluoromethyl groups exhibit IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) via apoptosis induction .
      Structure-Activity Relationship (SAR) Insights :
    • Furan vs. Chlorophenyl : Furan enhances metabolic stability but may reduce hydrophobicity compared to chlorophenyl .
    • Trifluoromethyl Group : Improves membrane permeability and resistance to oxidative degradation .

Advanced: What mechanistic hypotheses explain the biological activity of this compound?

Methodological Answer:
Proposed mechanisms include:

  • Enzyme Inhibition :
    • Interaction with Ca²⁺/calmodulin-dependent enzymes , disrupting signal transduction pathways (e.g., nitric oxide synthase) .
    • Inhibition of fungal cytochrome P450 lanosterol 14α-demethylase , critical for ergosterol biosynthesis .
  • Protein Binding :
    • The oxadiazole ring acts as a hydrogen bond acceptor, targeting kinase ATP-binding pockets .
  • Metal Chelation :
    • Trifluoromethyl and oxadiazole groups may coordinate transition metals (e.g., Fe³⁺), generating reactive oxygen species (ROS) in pathogens .

Advanced: How do computational methods aid in optimizing the pharmacokinetic profile of this compound?

Methodological Answer:

  • Physicochemical Property Prediction :
    • LogP Calculations : Software like MarvinSketch predicts logP ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Metabolic Stability :
    • CYP450 Metabolism Simulations : Identify vulnerable sites (e.g., furan ring oxidation) for targeted deuteration or fluorination .
  • Molecular Docking :
    • AutoDock Vina models binding to Candida auris CYP51, guiding substitutions to enhance affinity .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS :
    • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) .
    • Chromatography : Reverse-phase C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
    • Detection : MRM transitions (e.g., m/z 366.1 → 214.0 for quantification) with a LOQ of 1 ng/mL .

Advanced: What in vivo models are suitable for evaluating efficacy and toxicity?

Methodological Answer:

  • Murine Models :
    • Systemic Candidiasis : Immunocompromised mice infected with Candida auris; compound administered orally (10 mg/kg) with survival and fungal burden metrics .
    • Xenograft Tumors : Nude mice implanted with MCF-7 cells; tumor volume reduction and histopathology assessed post-treatment .
  • Toxicokinetics :
    • Plasma half-life (t₁/₂) and AUC calculated via serial blood sampling.
    • Hepatotoxicity screened via ALT/AST levels and liver histology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.